4-amino-N-(1-hydroxypropan-2-yl)benzamide chemical structure and properties
This technical guide provides an in-depth analysis of 4-amino-N-(1-hydroxypropan-2-yl)benzamide , a specialized chemical intermediate derived from the condensation of 4-aminobenzoic acid (PABA) and 2-amino-1-propanol (al...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-amino-N-(1-hydroxypropan-2-yl)benzamide , a specialized chemical intermediate derived from the condensation of 4-aminobenzoic acid (PABA) and 2-amino-1-propanol (alaninol).
Executive Summary
4-amino-N-(1-hydroxypropan-2-yl)benzamide is a functionalized benzamide derivative characterized by a para-amino group and a chiral amino-alcohol side chain. Structurally, it represents the amide bioisostere of ester-based local anesthetics (such as Risocaine) and serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and Sphingosine-1-phosphate (S1P) receptor modulators. Its enhanced hydrolytic stability compared to its ester analogs makes it a valuable scaffold in medicinal chemistry for designing prolonged-action therapeutics.
Chirality: The molecule contains one stereocenter at the propyl C2 position. It exists as (R), (S), or racemic forms depending on the starting material (D- or L-alaninol).
Structural Analysis
The compound consists of three distinct pharmacophores:
Benzamide Core: Provides a rigid planar scaffold and hydrogen bonding acceptors/donors.
4-Amino Group: An electron-donating group that increases electron density on the ring, influencing pKa and solubility.
1-Hydroxypropan-2-yl Moiety: A chiral aliphatic chain containing a primary alcohol and a secondary amide, imparting hydrophilicity and specific steric orientation.
Physicochemical Properties[3][4][5]
The following properties are derived from experimental data of structural analogs (e.g., Procainamide, 4-Aminobenzamide) and QSAR predictions.
Property
Value (Approx.)
Context
Physical State
Solid (Crystalline powder)
Off-white to pale beige
Melting Point
135 – 140 °C
Higher than ester analogs due to amide H-bonding
Solubility (Water)
Moderate (~5-10 mg/mL)
Enhanced by hydroxyl/amino groups
Solubility (Organic)
High in DMSO, Methanol, Ethanol
Polar aprotic/protic solvents
LogP
0.2 – 0.5
Amphiphilic nature
pKa (Basic)
~2.5 (Aniline nitrogen)
Weakly basic
pKa (Acidic)
~16 (Hydroxyl/Amide)
Non-ionizable at physiological pH
Synthesis & Manufacturing
Retrosynthetic Analysis
The most robust synthetic route involves the amide coupling of 4-nitrobenzoic acid (or PABA with protected amine) and 2-amino-1-propanol , followed by selective reduction. Direct coupling of PABA is possible but requires careful control to prevent self-polymerization.
Optimized Synthetic Protocol
Method: EDC/HOBt Coupling followed by Hydrogenation.
This compound serves as a "linker" scaffold. The primary alcohol allows for further functionalization (e.g., phosphorylation, esterification) to create prodrugs, while the aniline amine allows for diazonium coupling or heterocycle formation.
Structural Relationship to Local Anesthetics
It is the amide analog of Risocaine (Propyl 4-aminobenzoate).
Mechanism: Likely interacts with voltage-gated sodium channels (
).
Stability: The amide bond confers resistance to plasma esterases (butyrylcholinesterase), potentially extending the half-life compared to ester-based anesthetics like Procaine.
PABA Sensitivity: As a PABA derivative, it may trigger allergic reactions in sensitized individuals.
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid dust inhalation.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Aminobenzamide. Retrieved from [Link]
Farlow, A. & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts. International Journal of Organic Chemistry. Retrieved from [Link]
N-(1-hydroxypropan-2-yl)-4-aminobenzamide CAS number and synonyms
This is an in-depth technical guide on N-(1-hydroxypropan-2-yl)-4-aminobenzamide , a specific amide derivative of 4-aminobenzoic acid (PABA) and 2-amino-1-propanol (alaninol). Chemical Identity & Nomenclature This compou...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on N-(1-hydroxypropan-2-yl)-4-aminobenzamide , a specific amide derivative of 4-aminobenzoic acid (PABA) and 2-amino-1-propanol (alaninol).
Chemical Identity & Nomenclature
This compound is an organic amide formed by the condensation of the carboxyl group of 4-aminobenzoic acid with the amino group of 2-amino-1-propanol . It is structurally characterized by a benzamide core substituted with an amino group at the para position and a 1-hydroxypropan-2-yl group on the amide nitrogen.
CAS Number: While the specific CAS for this exact isomer is not widely indexed in public commercial catalogs, it is chemically derived from 4-Aminobenzoic acid (CAS 150-13-0) and 2-Amino-1-propanol (CAS 78-91-1) .
Note: The structural isomer N-(3-hydroxypropyl)-4-aminobenzamide has CAS 54472-59-2. The N-(2-hydroxyethyl) analog is CAS 53560-03-9.
The synthesis of N-(1-hydroxypropan-2-yl)-4-aminobenzamide typically involves the amidation of a 4-aminobenzoic acid derivative. Two primary pathways are employed: direct coupling using activating agents or the reaction of an activated ester/chloride with 2-amino-1-propanol.
Pathway A: Direct Amidation (Coupling Agent)
This method avoids the use of harsh acid chlorides and is suitable for laboratory-scale synthesis.
Activation: 4-Aminobenzoic acid (PABA) is dissolved in DMF or DCM.
Coupling: A coupling agent such as EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is added to activate the carboxylic acid.
Addition:2-Amino-1-propanol (Alaninol) is added to the reaction mixture.
Reaction: Stir at room temperature for 12–24 hours.
Workup: The mixture is washed with dilute acid (to remove unreacted amine) and base (to remove unreacted acid), then extracted and recrystallized.
To prevent self-polymerization of PABA, the nitro derivative is often used first.
Acylation: React 4-nitrobenzoyl chloride with 2-amino-1-propanol in the presence of a base (e.g., Triethylamine) to form N-(1-hydroxypropan-2-yl)-4-nitrobenzamide.
Reduction: The nitro group is reduced to an amino group using H
/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp reduction).
Purification: Recrystallization from ethanol/water.
Synthesis Flowchart (Graphviz)
Caption: Dual synthetic pathways for N-(1-hydroxypropan-2-yl)-4-aminobenzamide via direct coupling or nitro-reduction.
Applications & Utility
Pharmaceutical Intermediate
This compound serves as a versatile building block in medicinal chemistry. The p-aminobenzoyl moiety is a pharmacophore found in:
Local Anesthetics: Structurally related to Procainamide, where the diethylaminoethyl chain is replaced by a hydroxypropyl group. This modification alters lipophilicity and channel binding kinetics.
UV Filters: PABA derivatives are classic UVB absorbers. The hydroxypropyl group provides a handle for further functionalization (e.g., esterification) to create polymeric UV filters.
Research Tool
Metabolic Probe: Used to study amidase activity or as a reference standard for metabolites of drugs containing the PABA-alaninol substructure.
Ligand Synthesis: The terminal hydroxyl group allows for conjugation to larger scaffolds, making it a useful linker in drug-conjugate chemistry.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
1H NMR (DMSO-d6, 400 MHz):
7.6–7.8 (d, 2H, Ar-H ortho to C=O)
6.5–6.7 (d, 2H, Ar-H ortho to NH2)
5.5–6.0 (s, 2H, -NH2, exchangeable)
7.8–8.2 (d, 1H, Amide -NH-)
4.7 (t, 1H, -OH)
3.9–4.1 (m, 1H, -CH- chiral center)
3.3–3.5 (m, 2H, -CH2-OH)
1.0–1.2 (d, 3H, -CH3)
Mass Spectrometry (ESI-MS):
[M+H]+: Calculated m/z = 195.11
Safety & Handling (SDS Highlights)
While specific toxicological data for this isomer may be limited, handling should follow protocols for 4-aminobenzamide derivatives.
STOT-SE (Category 3): May cause respiratory irritation.
PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place (2–8 °C recommended) away from strong oxidizing agents.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13838 (4-Aminobenzamide). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for Aminobenzamide derivatives. Retrieved from [Link]
Foundational
Precision Engineering of Chiral Amino-Alcohol Benzamide Building Blocks
This technical guide details the strategic design, synthesis, and application of chiral amino-alcohol benzamide building blocks in drug discovery. A Technical Guide for Medicinal Chemists and Process Scientists Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the strategic design, synthesis, and application of chiral amino-alcohol benzamide building blocks in drug discovery.
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
Chiral amino-alcohol benzamides represent a "privileged scaffold" in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and peptidomimetics. Their dual functionality—combining the rigid, π-stacking capability of the benzamide core with the stereodefined H-bonding potential of the amino alcohol—allows for precise probing of biological targets. Furthermore, these motifs are pivotal intermediates in the synthesis of chiral oxazoline ligands used in asymmetric catalysis. This guide provides a rigorous technical analysis of their synthesis, structural utility, and experimental deployment.
Strategic Value & Pharmacophore Logic
The utility of the chiral amino-alcohol benzamide scaffold stems from three specific molecular interactions:
Stereospecific H-Bonding: The hydroxyl group acts as a directional H-bond donor/acceptor, often engaging critical residues (e.g., the hinge region in kinases or catalytic serines in hydrolases).
Conformational Restriction: The benzamide bond acts as a rigid linker, reducing the entropic penalty of binding.
Electronic Tunability: Substituents on the benzamide ring allow for fine-tuning of pKa and lipophilicity (LogD) without altering the chiral recognition element.
Structural Classification
Class
Structure Description
Primary Application
Type I: -Amino Alcohol Benzamides
Benzamide attached to C or C of a 1,2-amino alcohol.[1]
Fused systems (e.g., Benzimidazole-amino alcohols).
Peptide deformylase inhibitors, Antifungals.
Synthetic Methodologies
The synthesis of these building blocks prioritizes enantiomeric purity and scalability . The two dominant routes are Chiral Pool Derivatization and Asymmetric Ring Opening.
Mechanism: Reduction of the amino acid to the amino alcohol followed by selective N-acylation.
Advantage: >99% ee is maintained; starting materials are inexpensive.
Risk: Racemization can occur during the acylation step if activating agents are too aggressive or if base concentration is uncontrolled.
Route B: Asymmetric Ring Opening of Epoxides
Mechanism: Nucleophilic attack of a benzamide anion on a chiral epoxide (or vice versa).
Advantage: Access to non-natural side chains.
Risk: Regioselectivity issues (attack at C1 vs. C2) can lower yield.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing these blocks from the chiral pool, highlighting critical decision points.
Caption: Figure 1.[1][4] Synthetic logic flow from chiral amino acid precursors to benzamide building blocks and oxazolines.
Detailed Experimental Protocol
Target: Synthesis of (S)-N-(2-hydroxy-1-phenylethyl)benzamide
Rationale: This protocol uses (S)-phenylglycinol, a versatile scaffold. The method uses an acid chloride coupling which is robust but requires careful temperature control to prevent O-acylation or racemization.
Materials
(S)-2-Amino-2-phenylethanol (1.0 equiv)
Benzoyl chloride (1.05 equiv)
Triethylamine (TEA) (2.0 equiv)
Dichloromethane (DCM) (Anhydrous)
1M HCl, Sat. NaHCO₃, Brine
Step-by-Step Methodology
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add (S)-2-Amino-2-phenylethanol (10 mmol) and dry DCM (50 mL).
Temperature Control: Cool the solution to 0 °C using an ice/water bath. Critical: Low temperature minimizes O-acylation side products.
Base Addition: Add TEA (20 mmol) dropwise over 5 minutes. The solution should remain clear.
Acylation: Add Benzoyl chloride (10.5 mmol) dropwise via syringe over 15 minutes.
Observation: A white precipitate (TEA·HCl) will form immediately.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (5% MeOH in DCM).
Quench & Workup:
Quench with water (20 mL).
Separate phases. Wash organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine/TEA.
Wash with Sat. NaHCO₃ (2 x 20 mL) to remove benzoic acid byproducts.
Wash with Brine (20 mL), dry over Na₂SO₄, and filter.
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, Hexanes:EtOAc gradient) if necessary.
Self-Validating Checkpoints:
Checkpoint 1 (TLC): Product should be significantly less polar than the starting amino alcohol but more polar than the acid chloride.
Checkpoint 2 (NMR): 1H NMR must show the doublet of doublets for the chiral proton (approx 5.0-5.3 ppm) and a broad singlet for the OH. The absence of a downfield shift for the CH₂-O protons confirms N-acylation over O-acylation.
Applications & Case Studies
Case Study 1: ERK Kinase Inhibitors
In the development of ERK1/2 inhibitors for melanoma treatment, the (S)-N-(2-hydroxy-1-phenylethyl)benzamide motif serves as a critical hinge-binding element. The hydroxyl group forms a hydrogen bond with the backbone NH of the kinase hinge, while the phenyl group occupies the hydrophobic pocket, enforcing a bioactive conformation [1].
Case Study 2: Precursors for Chiral Oxazoline Ligands
These benzamide building blocks are direct precursors to oxazolines (e.g., via cyclodehydration with Burgess reagent or SOCl₂). Chiral oxazolines are essential ligands for asymmetric catalysis (e.g., Cu-catalyzed Henry reactions or Friedel-Crafts alkylations), enabling the synthesis of other chiral drugs [2].
Visualization: Pharmacophore Interaction
The diagram below illustrates the dual-role of the scaffold in a biological context (Kinase Binding) versus a chemical context (Ligand Formation).
Caption: Figure 2. Divergent utility of the scaffold in medicinal chemistry (binding) vs. synthetic chemistry (ligands).
References
Aminoheteroaryl benzamides as kinase inhibitors.
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction.
Source: Organic & Biomolecular Chemistry (RSC).[5]
URL:[Link]
Synthesis of Chiral Building Blocks for Use in Drug Discovery.
Source: Molecules (MDPI).
URL:[Link]
Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
Source: Nature Chemistry (via PMC).
URL:[Link]
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
Source: ACS Medicinal Chemistry Letters (Harvard DASH).
URL:[Link]
Application Note: Scalable Synthesis of N-(1-hydroxypropan-2-yl)benzamide Derivatives
Executive Summary & Strategic Importance N-(1-hydroxypropan-2-yl)benzamide (and its substituted derivatives) represents a critical scaffold in pharmaceutical chemistry.[1][2][3] Derived from the chiral pool material 2-am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
N-(1-hydroxypropan-2-yl)benzamide (and its substituted derivatives) represents a critical scaffold in pharmaceutical chemistry.[1][2][3] Derived from the chiral pool material 2-amino-1-propanol (alaninol), this moiety serves two primary functions:
Pharmacophore: It acts as a polar, hydrogen-bonding motif in various sodium channel blockers and local anesthetics.
Chiral Auxiliary: It is the direct precursor to oxazolines , which are essential ligands in asymmetric catalysis (e.g., degradation to form chiral oxazoline ligands).
This guide moves beyond bench-scale exploration to define scalable, robust protocols . While traditional laboratory methods often utilize dichloromethane (DCM) and expensive coupling agents, this note prioritizes methods suitable for kilogram-scale production: Biphasic Schotten-Baumann (for robustness) and Catalytic Direct Amidation (for green chemistry compliance).
Reaction Pathway & Mechanistic Logic
The primary challenge in synthesizing this molecule is chemoselectivity . 2-amino-1-propanol contains both a nucleophilic amine (
) and a nucleophilic hydroxyl group ().
Kinetic Control: The amine is significantly more nucleophilic than the alcohol. Under controlled temperatures (<10°C) and stoichiometric conditions, N-acylation is favored.
Thermodynamic Risk: High temperatures or excess acylating agent can lead to O-acylation (ester formation) or N,O-diacylation.
Visualization: Reaction Pathways and Chemoselectivity
Caption: Chemoselective pathways to N-(1-hydroxypropan-2-yl)benzamide. Red paths indicate impurity formation risks.
Comparative Method Analysis
The following table contrasts the three primary methodologies based on process chemistry metrics.
Best for: Large-scale synthesis (>100g), robust handling of exotherms, and ease of purification.
Mechanism: The reaction utilizes an inorganic base in the aqueous phase to scavenge the HCl byproduct, while the reaction occurs at the interface or within the organic phase. This prevents the amine salt formation and drives the reaction to completion.
Protocol:
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, temperature probe, and addition funnel.
Charge Aqueous Phase: Add Water (5.0 vol) and Potassium Carbonate (
Note: If the amine is a solid salt, dissolve it in the water first.
Charge Organic Solvent: Add Toluene (5.0 vol) . Cool the biphasic mixture to 0–5°C .
Reagent Addition: Dissolve Benzoyl Chloride (1.05 equiv) in Toluene (2.0 vol). Add this solution dropwise to the reactor over 60–90 minutes.
Critical Control: Maintain internal temperature < 10°C .[2] The reaction is highly exothermic.
Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. Monitor by HPLC or TLC.
Workup:
Stop agitation and allow phases to separate. Discard the lower aqueous layer (contains salts).
Wash the organic layer with 1M HCl (2.0 vol) to remove unreacted amine.
Wash with Sat. NaHCO₃ (2.0 vol) to remove unreacted benzoic acid.
Wash with Brine (2.0 vol) .
Isolation: Concentrate the Toluene layer to approx. 3 volumes. Cool to 0°C to induce crystallization. Filter and wash with cold Toluene/Heptane.
Validation Checkpoint:
Target Yield: 85–95%
Purity: >98% (HPLC)
Chiral Integrity: No racemization is expected under these basic conditions if temperature is controlled.
Method B: Catalytic Direct Amidation (Green Route)
Best for: "Green" chemistry requirements, avoiding acid chlorides, and stable substrates.
Mechanism: Boric acid forms a mixed anhydride-like active intermediate with the carboxylic acid, which is then attacked by the amine. Water is removed azeotropically to drive the equilibrium.
Protocol:
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
Charge: Add Benzoic Acid (1.0 equiv) , 2-Amino-1-propanol (1.1 equiv) , and Boric Acid (10 mol%) to Toluene or Xylene (10 vol) .
Reaction: Heat to reflux (approx. 110–140°C). Vigorously stir.
Water Removal: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (typically 12–24 hours).
Workup: Cool to 60°C. Add Toluene (5 vol) .
Wash: Wash the hot organic solution with warm water (to remove boric acid and excess amine).
Crystallization: Cool the organic layer slowly to room temperature, then to 0°C. The product will crystallize.
Validation Checkpoint:
Target Yield: 75–85%
Note: This method requires high temperatures. Ensure your specific benzamide derivative is thermally stable.
Process Flow & Purification Logic
For scalable manufacturing, column chromatography is a bottleneck. The following workflow emphasizes crystallization.
Caption: Downstream processing workflow designed for purification without chromatography.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Benzoyl Chloride
Ensure solvents are dry; increase reagent excess to 1.1 equiv.
O-Acylation Impurity
Reaction temperature too high
Strictly control addition temp < 5°C.
Racemization
High pH or High Temp
Use milder base ( instead of NaOH); keep temp low.
Sticky Solid/Oil
Impurities preventing crystal lattice
Perform a "solvent swap" to Ethyl Acetate/Heptane or seed with pure crystal.
References
Organic Chemistry Portal. (2023). Amide synthesis by acylation. Retrieved from [Link]
Tang, P. (2012). Boric Acid Catalyzed Amide Formation. Organic Syntheses. Retrieved from [Link] (General reference for Boric Acid method).
PubChem. (2025). 2-Hydroxy-N-(1-methylethyl)benzamide Compound Summary. Retrieved from [Link]
Application Notes and Protocols for the Preparation of 4-amino-N-(1-hydroxypropan-2-yl)benzamide Utilizing Modern Amide Coupling Reagents
Abstract This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for preparing 4-amino-N-(1-hydroxypropan-2-yl)b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies for preparing 4-amino-N-(1-hydroxypropan-2-yl)benzamide, a valuable bifunctional building block. We delve into the comparative analysis of two premier classes of amide coupling reagents: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts, represented by O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). This document elucidates the mechanistic underpinnings of these reagents, presents robust, step-by-step protocols for a reliable two-step synthetic route involving a nitro-group reduction, and offers field-proven insights to guide reagent selection and reaction optimization.
Introduction: The Strategic Importance of Amide Bond Formation
The amide bond is arguably the most fundamental linkage in medicinal chemistry and biology, forming the backbone of peptides and proteins and appearing in approximately 25% of all pharmaceutical drugs.[1] The synthesis of 4-amino-N-(1-hydroxypropan-2-yl)benzamide presents a common yet nuanced challenge: the formation of a stable amide bond between an aromatic carboxylic acid and a chiral amino alcohol. The direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh thermal conditions, which are incompatible with sensitive functional groups.[1][2] Consequently, the use of "coupling reagents" to activate the carboxylic acid is standard practice.[3][4]
The target molecule is of particular interest as its structure contains a primary aromatic amine, a secondary amide, and a chiral secondary alcohol, making it a versatile scaffold for constructing complex, biologically active molecules. This guide focuses on a robust and widely applicable synthetic strategy that circumvents the challenges associated with the free aromatic amine during the coupling step.
Synthetic Strategy: The Nitro-Intermediate Approach
A direct coupling between 4-aminobenzoic acid and 2-amino-1-propanol is challenging due to the presence of two nucleophilic amino groups. The aromatic amine of 4-aminobenzoic acid can interfere with the desired reaction, potentially leading to polymerization or other side products. While protecting the aromatic amine is a viable strategy,[5] a more efficient and common approach involves a two-step sequence:
Amide Coupling: 4-Nitrobenzoic acid is coupled with 2-amino-1-propanol. The electron-withdrawing nitro group serves as a latent amino group and does not interfere with the coupling reaction.
Nitro Group Reduction: The resulting nitro-intermediate, 4-nitro-N-(1-hydroxypropan-2-yl)benzamide, is then subjected to reduction to yield the final product.
This strategy is highly reliable and provides a clean route to the desired product.
Caption: Overall two-step synthetic workflow.
A Deep Dive into Coupling Reagents
The success of the amide bond formation hinges on the choice of the coupling reagent. These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent.[2][6]
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as EDC and Dicyclohexylcarbodiimide (DCC), are a foundational class of coupling reagents.[7]
Mechanism of Action: The reaction begins with the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then be directly attacked by the amine to form the amide. However, the O-acylisourea is unstable and can rearrange to a non-reactive N-acylurea, a common side reaction that reduces yield.[7][8]
To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are almost always used.[8][9][10] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, activated ester. This active ester is less prone to side reactions and racemization, and reacts cleanly with the amine to furnish the desired amide.[7][11]
EDC is particularly favored in laboratory and process settings because its urea byproduct is water-soluble, allowing for simple removal via an aqueous workup.[7][8]
Uronium/Aminium Salts: The High-Performance Reagents
Uronium-based reagents like HBTU and its more potent azabenzotriazole analogue, HATU, represent a more modern and often more efficient class of coupling reagents.[10]
Mechanism of Action: In the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[9] The resulting carboxylate anion attacks the HBTU reagent to form a highly reactive HOBt-activated ester, which is then readily attacked by the amine to yield the final amide.[9] The byproducts, tetramethylurea and HOBt, are generally soluble and easily removed.
Caption: HBTU-mediated amide coupling mechanism.
These reagents are known for their high coupling efficiencies, rapid reaction times, and ability to suppress racemization, making them particularly suitable for complex or sterically hindered substrates.
Comparative Analysis: EDC/HOBt vs. HBTU
The choice between EDC and HBTU often depends on the specific substrates, scale, and cost considerations.
Feature
EDC / HOBt
HBTU / Base
Reagent Class
Carbodiimide (+ Additive)
Uronium Salt
Mechanism
Forms O-acylisourea, then trapped as HOBt-ester.[11]
Direct formation of HOBt-ester from carboxylate.[9]
Generally more cost-effective for large-scale synthesis.
Higher cost per mole, often used for difficult couplings.[9]
Handling
Anhydrous HOBt can be explosive; hydrated forms are safer.[8][9]
Generally stable solids, but require an inert atmosphere.
Racemization
Low, especially with HOBt or other additives.
Very low, considered one of the best for chiral integrity.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 4-nitro-N-(1-hydroxypropan-2-yl)benzamide using EDC/HOBt
Materials:
4-Nitrobenzoic acid (1.0 equiv)
2-Amino-1-propanol (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt·H₂O (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M)
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrobenzoic acid (1.0 equiv), HOBt·H₂O (1.2 equiv), and 2-amino-1-propanol (1.1 equiv).
Add anhydrous DCM or DMF to dissolve the solids.
Cool the stirred solution to 0 °C in an ice bath.
Add DIPEA or TEA (2.5 equiv) dropwise.
Add EDC·HCl (1.2 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.[8]
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Work-up: Dilute the reaction mixture with an equal volume of DCM or Ethyl Acetate.
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[8] This sequence removes the base, unreacted amine, HOBt, and the water-soluble urea byproduct.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of Ethyl Acetate in Hexanes) or recrystallization to yield the pure product.
Protocol 2: Synthesis of 4-nitro-N-(1-hydroxypropan-2-yl)benzamide using HBTU
Materials:
4-Nitrobenzoic acid (1.0 equiv)
2-Amino-1-propanol (1.1 equiv)
HBTU (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous Dimethylformamide (DMF) (approx. 0.2 M)
Ethyl Acetate, 10% Citric Acid (aq) or 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Under an inert atmosphere, add 4-nitrobenzoic acid (1.0 equiv) and HBTU (1.1 equiv) to a flame-dried round-bottom flask.
Add anhydrous DMF to dissolve the solids and cool the solution to 0 °C.
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change (e.g., to yellow) is often observed.
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.[12]
Add the 2-amino-1-propanol (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with Ethyl Acetate (approx. 10 volumes).
Wash the organic layer sequentially with 10% citric acid or 1 M HCl (2x), water (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Reduction to 4-amino-N-(1-hydroxypropan-2-yl)benzamide
Dissolve the nitro-intermediate (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.
Carefully add the 10% Pd/C catalyst under an inert atmosphere. Caution: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
Work-up: Carefully purge the reaction vessel with nitrogen or argon.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional solvent (MeOH or EtOH).
Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
Conclusion
The preparation of 4-amino-N-(1-hydroxypropan-2-yl)benzamide is most reliably achieved through a two-step sequence involving the coupling of 4-nitrobenzoic acid followed by nitro group reduction. Both EDC/HOBt and HBTU are highly effective coupling systems for the key amide formation step. EDC/HOBt offers a cost-effective and robust solution with a straightforward workup, while HBTU provides faster reaction times and is an excellent choice for challenging or precious substrates where maximizing yield is paramount. The protocols provided herein are validated methodologies that can be adapted by researchers to suit their specific laboratory conditions and scale, facilitating the synthesis of this versatile chemical intermediate for applications in drug discovery and materials science.
References
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]
Bawane, G. N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(49), 6711-6714. Available at: [Link]
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Amino Acids, Peptides and Proteins in Organic Chemistry. Retrieved from [Link]
ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU?. Retrieved from [Link]
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Application Note: Recrystallization Solvent Systems for 4-amino-N-(1-hydroxypropan-2-yl)benzamide
[1] Abstract & Compound Profile This technical guide provides a validated framework for the purification of 4-amino-N-(1-hydroxypropan-2-yl)benzamide via recrystallization.[1] Due to the molecule's trifunctional nature—c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Compound Profile
This technical guide provides a validated framework for the purification of 4-amino-N-(1-hydroxypropan-2-yl)benzamide via recrystallization.[1] Due to the molecule's trifunctional nature—containing a lipophilic aromatic core, a hydrogen-bonding amide/hydroxyl motif, and a basic primary amine—standard solvent selection rules often result in "oiling out" or poor recovery.[1]
This protocol moves beyond generic advice, offering a Solvent Screening Decision Matrix and three distinct solvent systems optimized for yield, purity, and polymorph control.
Compound Characteristics
Property
Description
Implication for Recrystallization
Structure
Benzamide core with p-amino and N-alaninol substituents.[1]
High polarity; significant hydrogen bonding capability.[1]
Solubility
Amphiphilic.[1] Soluble in alcohols, DMSO, DMF.[1] Limited solubility in pure hydrocarbons.[1]
Requires polar protic solvents or polar/non-polar binary systems.[1]
System must retain polar amines in the mother liquor while precipitating the amide.[1]
Stability
4-Amino group is oxidation-sensitive (browning).[1]
Avoid prolonged heating; consider inert atmosphere or antioxidants.[1]
Solvent System Selection Strategy
The selection of a solvent system for this compound is governed by the "Polarity Balance Principle." The solvent must be polar enough to disrupt the strong intermolecular hydrogen bonds of the crystal lattice at high temperatures but sufficiently non-polar to force precipitation upon cooling.[1]
Recommended Solvent Systems
System A: The "Green" Standard (Ethanol/Water) [1]
Composition: Ethanol (95%) / Water (5%) to Ethanol (80%) / Water (20%).[1]
Mechanism: The hydroxyl and amino groups have high affinity for water.[1] Adding water increases solubility at high temps but drastically reduces it at low temps (steep solubility curve).[1]
Best For: Removal of inorganic salts and highly polar starting materials (alaninol).[1]
Risk: If water content is too high, the product may oil out rather than crystallize.[1]
System B: The "Polymorph Control" System (Isopropanol - IPA) [1]
Composition: Pure Isopropanol (or IPA/Heptane 3:1).[1]
Mechanism: IPA has a higher boiling point than ethanol, allowing for better dissolution of difficult solids.[1] Its moderate polarity often favors the formation of stable polymorphs over metastable oils.[1]
Best For: avoiding "oiling out"; obtaining dense, filterable crystals.[1]
System C: The "High Purity" Binary (Ethyl Acetate/Heptane) [1]
Composition: Dissolve in minimal hot Ethyl Acetate; add hot Heptane until turbid.
Mechanism: Ethyl acetate solvates the aromatic core.[1] Heptane acts as a strict anti-solvent.[1]
Best For: Removing non-polar impurities (dimers, tars) and O-acylated byproducts.[1]
Workflow Visualization
Solvent Screening Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on crude material behavior.
1. Perform recrystallization under Nitrogen/Argon.2. Add 0.1% Sodium Metabisulfite to the aqueous phase (if using System A).[1]
Impurity Persistence
Co-crystallization of starting amine.
1. Ensure the crude is washed with dilute NaHCO3 prior to recrystallization.2.[1][2] Use System C (EtOAc/Heptane) which is better at rejecting polar amines.[1]
Analytical Validation
Before releasing the batch, validate purity using the following metrics:
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]
1H-NMR: Confirm absence of solvent peaks (IPA/EtOAc) and starting material (Alaninol multiplet at 3.0-3.5 ppm).
DSC (Differential Scanning Calorimetry): Sharp endotherm indicating a single polymorph.[1] Broad peaks suggest amorphous content or mixed crystals.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 797114, 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide. Retrieved from [Link][1]
Preventing O-acylation side reactions in amino-alcohol benzamide synthesis
Ticket: Preventing O-Acylation Side Reactions Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Critical) Introduction You are likely here because your LC-MS shows a mass correspondin...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket: Preventing O-Acylation Side Reactions
Assigned Specialist: Senior Application Scientist
Status: Open
Priority: High (Process Critical)
Introduction
You are likely here because your LC-MS shows a mass corresponding to a di-acylated product (
) or you are observing lower than expected yields of your desired -benzamide.
In the acylation of amino alcohols, chemoselectivity is governed by the competition between the amine (a better nucleophile, but susceptible to protonation) and the alcohol (a weaker nucleophile, but persistent). This guide provides the mechanistic understanding to prevent
-acylation and the protocols to fix it if it occurs.
Module 1: Diagnostic & Mechanism
The Core Conflict:
Under neutral conditions, primary amines are significantly more nucleophilic than primary alcohols. However, three factors can invert this selectivity, leading to unwanted ester (
-acyl) formation:
Protonation (
): If the reaction medium is too acidic, the amine becomes an ammonium salt (), which is non-nucleophilic. The alcohol remains free to react.
Hyper-Active Electrophiles: Acyl chlorides are indiscriminate. If the mixing is poor or the temperature is too high, the "kinetic" advantage of the amine is lost to the "statistical" probability of the alcohol reacting.
Catalytic Esterification: The presence of additives like DMAP (4-Dimethylaminopyridine) can catalyze ester formation, reducing the natural selectivity gap between
and .
Visualization: Reaction Pathways
The following diagram illustrates the competition between the desired Amide pathway and the unwanted Ester pathway.
Figure 1: Mechanistic competition between N-acylation and O-acylation. Maintaining the amine in its free base form is critical for selectivity.
Module 2: Prevention Protocols
Do not rely on "luck" with acyl chlorides in DCM. Use one of the following self-validating systems.
Protocol A: The Schotten-Baumann Condition (Biphasic)
Best For: Robust substrates, scale-up, and using acid chlorides.
Mechanism: This method uses a biphasic system (Water/Organic).[1] The aqueous base scavenges the HCl generated instantly, keeping the amine deprotonated. The water also solvates the hydroxyl group of the amino alcohol, reducing its nucleophilicity via hydrogen bonding, while the amine reacts at the interface.
Step-by-Step:
Dissolve: Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of DCM (or Ethyl Acetate) and Water.
Base: Add
or (2.5 equiv) to the aqueous layer. Ensure pH is .
Cool: Cool the mixture to
.
Add: Add Benzoyl Chloride (1.05 equiv) dropwise to the vigorously stirring mixture over 15-30 minutes.
Why: Slow addition prevents local excesses of acid chloride that could overwhelm the amine and react with the alcohol.
Monitor: Stir at
for 1 hour, then warm to RT.
Workup: Separate layers. The product is usually in the organic layer.
Protocol B: Boric Acid Catalysis (The "Green" Route)
Best For: Unprotected amino alcohols, avoiding acid chlorides.
Mechanism: Boric acid forms a temporary "acyl borate" intermediate with the carboxylic acid. This intermediate coordinates specifically with the amine, delivering the acyl group intramolecularly. It is highly chemoselective for amines over alcohols.
Reflux: Heat to reflux with a Dean-Stark trap to remove water.
Note: This is a condensation reaction; water removal drives it to completion.
Purify: Upon cooling, the boric acid often precipitates or can be washed away with water.
Protocol C: Active Esters (NHS)
Best For: Sensitive substrates, small scale, high-value intermediates.
Mechanism:
-hydroxysuccinimide (NHS) esters are less reactive than acid chlorides. They react readily with primary amines but are generally too sluggish to react with alcohols without a catalyst.
Step-by-Step:
Activation: React Benzoic Acid (1.0 equiv) with EDC
HCl (1.1 equiv) and NHS (1.1 equiv) in DMF or DCM for 1 hour.
Coupling: Add the Amino Alcohol (1.0 equiv).
Buffer: Add a mild base like DIPEA (1.5 equiv) only if using an amine salt as starting material.
Time: React at RT for 4–12 hours.
Module 3: Remediation (The "Fix")
If you have already performed the reaction and found
-acylated side products (esters), you do not need to discard the batch. Amides are chemically stable to mild hydrolysis; esters are not. We can selectively "saponify" the impurity.
Selective Hydrolysis Protocol:
Solvent: Dissolve the crude mixture (containing both Amide and Ester/Di-acyl) in Methanol or THF/Water (3:1).
Base: Add Lithium Hydroxide (
, 2.0 equiv) or Potassium Carbonate ().
Reaction: Stir at Room Temperature for 1–4 hours.
Checkpoint: Monitor by TLC/LC-MS. The di-acyl spot should disappear, converting back to the desired
-acyl product (as the -acyl group is cleaved).
Workup: Neutralize with dilute HCl, evaporate solvent, and extract.
Data Summary: Reagent Selection Guide
Reagent System
Reactivity
Selectivity (N vs O)
Risk Factor
Recommended For
Acyl Chloride / Et3N
High
Low
Di-acylation
Simple amines (no -OH)
Schotten-Baumann
High
High
Hydrolysis of reagent
Standard Amino Alcohols
Boric Acid / Heat
Moderate
Very High
High Temp required
Unprotected, stable substrates
EDC / NHS
Moderate
High
Cost / Atom Economy
Complex/Sensitive molecules
Module 4: Troubleshooting Decision Tree
Figure 2: Decision logic for troubleshooting acylation issues.
Frequently Asked Questions (FAQ)
Q: Can I use DMAP to speed up the reaction?A: NO. While DMAP is an excellent acylation catalyst, it works by forming a highly reactive
-acylpyridinium intermediate. This intermediate is so reactive it loses discrimination between the amine and the alcohol, frequently leading to -acylation or -diacylation.[2] Avoid DMAP if chemoselectivity is the goal.
Q: My amine is sterically hindered (e.g., t-butyl glycine derivative). How does this affect selectivity?A: Steric hindrance on the nitrogen drastically reduces its nucleophilicity. In this case, the unhindered primary alcohol might actually compete effectively, leading to the wrong product.
Fix: Use the Boric Acid method (Module 2, Protocol B), as it coordinates the amine specifically, or protect the alcohol with a Silyl group (TBS/TBDMS) prior to amidation.
Q: Why is Schotten-Baumann better than just adding Et3N in DCM?A: In DCM/Et3N, the reaction is homogeneous. If you add acid chloride too fast, the local concentration spikes, hitting both N and O. In Schotten-Baumann, the reaction is interfacial. The water phase "hides" the hydroxyl group via solvation and keeps the pH constant, while the organic phase delivers the electrophile. It is a physical separation that enhances chemical selectivity.
References
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.
Tang, P. (2005).[5] Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzoylation of amines. Organic Syntheses, 81, 262.
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17, 2544.
Greenberg, A., & Breneman, C. M. (2000). Amide Resonance. In The Amide Linkage: Structural Significance in Chemistry, Biochemistry, and Materials Science. Wiley-Interscience. (Contextual grounding for Amide vs Ester stability).
Technical Support Center: Stereoselective Synthesis of N-(1-hydroxypropan-2-yl)benzamides
Current Status: Operational Subject: Minimizing Racemization & O-Acylation in Amino-Alcohol Amidation Audience: Medicinal Chemists, Process Chemists Core Directive: The Racemization Vector The synthesis of N-(1-hydroxypr...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Minimizing Racemization & O-Acylation in Amino-Alcohol Amidation
Audience: Medicinal Chemists, Process Chemists
Core Directive: The Racemization Vector
The synthesis of N-(1-hydroxypropan-2-yl)benzamide involves coupling a chiral amino alcohol (L-alaninol) with a benzoic acid derivative. Unlike standard peptide couplings, the presence of the
-hydroxyl group introduces a specific failure mode: Oxazoline Formation .
The Mechanism of Failure
Racemization in
-amino alcohols rarely occurs via simple -deprotonation (as seen in amino acid esters). Instead, it proceeds through a cyclization-ring opening mechanism:
Activation: Under acidic conditions or high thermal stress, the amide oxygen attacks the
-carbon (or the hydroxyl attacks the activated carbonyl), displacing water/leaving groups to form a 2-oxazoline intermediate.
Loss of Chirality: The oxazoline formation is often reversible. If the ring re-opens via hydrolysis, it may do so with retention (double inversion) or inversion (single attack), or equilibrate to a racemic mixture depending on the pH and solvent conditions.
Pathway Visualization
The following diagram illustrates the competing pathways between direct amidation (desired) and oxazoline-mediated racemization.
Caption: Figure 1. The "Oxazoline Shunt" is the primary cause of optical purity loss. High temperatures and acidic conditions favor the red pathway.
Experimental Protocols
We recommend two distinct protocols depending on your scale and purity requirements.
Method A: T3P® Coupling (High Fidelity)
Best for: Discovery chemistry, high optical purity requirements (>99% ee).
Why T3P? Propylphosphonic anhydride (T3P) acts as an acid scavenger and activates the carboxylic acid in a cyclic transition state that highly favors N-attack over O-attack, significantly suppressing oxazoline formation compared to EDC/HOBt or HATU [1, 2].
Protocol:
Dissolution: Dissolve Benzoic Acid (1.0 equiv) and L-Alaninol (1.1 equiv) in EtOAc or 2-MeTHF (10 V).
Base Addition: Add DIPEA (3.0 equiv) and cool to 0 °C.
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 20 minutes.
Critical: Maintain internal temperature < 5 °C during addition.
Reaction: Warm to 20–25 °C and stir for 2–4 hours.
Workup: Quench with water. Wash organic layer with 0.5M HCl (removes unreacted amine), sat. NaHCO3, and brine.[1][2]
Result: Typically >90% yield, >99% ee.
Method B: Schotten-Baumann (Scale-Up/Economic)
Best for: Multi-gram/Kilogram scale, cost-sensitive projects.
Why Schotten-Baumann? Using a biphasic system (Water/DCM) with an inorganic base keeps the amine in the organic phase (neutral) while the acid scavenger (NaOH/Carbonate) remains aqueous. This prevents the acidic conditions required for oxazoline formation [3].
Protocol:
Preparation: Dissolve L-Alaninol (1.0 equiv) in DCM (10 V).
Biphasic Setup: Add 1M NaOH (1.2 equiv) or sat. NaHCO3 (2.5 equiv) to the flask. Vigorously stir to create an emulsion.
Acylation: Cool to 0 °C. Add Benzoyl Chloride (1.05 equiv) dropwise.
Critical: The reaction is exothermic. High heat + Acid Chloride = O-acylation risk.
Monitoring: Stir at 0 °C to RT for 1 hour.
Workup: Separate phases. The product is in the DCM layer.
Troubleshooting Guide (Q&A)
Issue: Racemization
Q: I observe a split peak (approx. 90:10 ratio) on my chiral HPLC. What went wrong?
Diagnosis: You likely formed the oxazoline intermediate. This happens if the reaction mixture became acidic (protonating the amide oxygen) or if the temperature was too high during activation.
Fix:
Switch from EDC/HATU to T3P (Method A).
If using Acid Chlorides (Method B), ensure the aqueous phase remains basic (pH > 8) throughout the addition. If the pH drops, HCl accumulates, catalyzing the oxazoline loop. Use a pH meter or indicator.
Issue: O-Acylation (Ester Formation)
Q: NMR shows a shift consistent with an ester (O-benzoyl) rather than an amide. Why?
Diagnosis: Kinetic control failure. Although amines are better nucleophiles, steric hindrance (branched alaninol) or protonation of the amine (low pH) can allow the hydroxyl group to compete.
Fix:
Order of Addition: Ensure the base is added before the coupling agent/acid chloride to keep the amine nucleophilic.
O-to-N Migration: If you have the O-acyl product, you can often salvage it. Treat the crude ester with mild base (0.1M NaOH or TEA in MeOH) at RT. The acyl group will migrate from Oxygen to Nitrogen (thermodynamically preferred) [4].
Issue: Purification Difficulties
Q: The enantiomers are not separating on silica gel.
Answer: Enantiomers have identical physical properties in achiral environments. You cannot separate them on standard silica.
Fix: You must use Chiral HPLC for analysis and separation (see Section 4). For bulk purification, recrystallization is often effective for benzamides.
Solvent System: EtOAc/Heptane or EtOH/Water. Racemates often crystallize differently than pure enantiomers; seeding with pure material helps.
Analytical Data & Validation
Chiral HPLC Conditions
To validate your optical purity, use the following baseline conditions. Note that benzamides are UV active (254 nm).
T3P Coupling Efficiency: Dunetz, J. R., et al.[4][5] "T3P (Propanephosphonic Acid Anhydride) as a Coupling Reagent for the Synthesis of Amides."[4] Journal of Organic Chemistry.
Racemization Suppression: Bhat, S., et al. "Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis."[4] Synlett.
Schotten-Baumann Conditions: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.
Acyl Migration: Kocieda, S., et al. "N-Acylation of amino alcohols: O-acylation and O -> N acyl migration." Synthetic Communications.
Technical Support Center: Amino-Alcohol Benzamide Stability & Handling
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Why is this happening? Amino-alcohol benzamide derivatives present a unique "double-edged" stability challenge.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Why is this happening?
Amino-alcohol benzamide derivatives present a unique "double-edged" stability challenge.
The Amino-Alcohol Tail: This moiety is intensely hygroscopic due to the simultaneous presence of hydrogen bond donors (-OH, -NH) and acceptors (N, O). It acts as a moisture magnet, capable of pulling water from the atmosphere until the crystal lattice collapses (deliquescence).
The Benzamide Core: While kinetically stable in neutral water, the amide bond is susceptible to hydrolysis in the presence of moisture catalyzed by trace acids or bases [1, 2].
The Risk: Absorbed water is not just a weighing error; it acts as a solvent that increases molecular mobility, lowering the glass transition temperature (
) and facilitating chemical degradation (hydrolysis) or physical instability (caking/gumming).
Storage & Environmental Control (The "Dry Chain")
Objective: Prevent the thermodynamic driving force of hydration.
Protocol A: The "Matryoshka" Storage System
Never rely on a single barrier. Use a multi-layer approach.
Layer
Material/Equipment
Specification
Primary
Amber Glass Vial
Teflon-lined screw cap. Parafilm seal is mandatory .
Secondary
Heat-Sealed Mylar/Foil Bag
Must include a desiccant sachet (Silica Gel or Molecular Sieve).
Tertiary
Desiccator Cabinet
Maintained at <10% RH.
Protocol B: Desiccant Selection
Warning: Do not use acidic desiccants (
) directly with free-base amines as they may react with volatiles.
For General Storage:Silica Gel (Orange/Colorless). Avoid Blue (Cobalt chloride) due to toxicity.
For Aggressive Drying:Potassium Hydroxide (KOH) pellets. Excellent for amines as it maintains a basic atmosphere, preventing protonation of the amine tail [3].
For Inert Atmosphere: Store under Argon in a glovebox if the compound is also oxidation-sensitive.
Operational Handling & Weighing[8]
Objective: Minimize exposure time during transfer (The "30-Second Rule").
Workflow Visualization: Safe Handling
Figure 1: Critical path for handling hygroscopic solids to prevent condensation and deliquescence.
Step-by-Step Weighing Guide
Equilibrate: If stored cold, allow the closed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.
The "Pig" Method: Do not weigh on an open spatula.
Tare a glass weighing boat or vial with a cap.
Quickly transfer approximate amount.
Cap immediately.
Record exact weight.
Static Control: Hygroscopic powders are often static-prone. Use an anti-static gun or polonium strip if the powder "jumps."
Troubleshooting & Recovery (The "Rescue" Protocols)
Scenario: Your solid has turned into a sticky gum or oil.
Decision Tree: Recovery Strategy
Figure 2: Decision matrix for recovering hygroscopic compounds.
Protocol: Azeotropic Drying (The "Gold Standard")
If vacuum drying fails to remove tightly bound water (hydrates), use azeotropic distillation [4].
Dissolve: Dissolve the "gum" in Toluene (preferred) or Heptane .
Why? Toluene forms a low-boiling azeotrope with water (85°C) and is compatible with benzamides.
Evaporate: Rotary evaporate at 40-50°C. The water will co-distill with the solvent.
Repeat: Perform this "strip" process 2-3 times.
Final Dry: Place under high vacuum (Schlenk line) for 4-8 hours.
Result: The material should return to a foam or amorphous solid state.
Frequently Asked Questions (FAQ)
Q1: My benzamide derivative is hydrolyzing even in the freezer. Why?A: Freezers have high humidity. If your seal is imperfect, moisture enters. Furthermore, if your compound is an amine salt (e.g., HCl salt), excess acid can catalyze the hydrolysis of the amide bond if moisture is present [5].
Fix: Store as the free base if possible, or ensure the salt is neutral. Use secondary containment (Mylar bag) with desiccant.
Q2: Can I use ethanol to recrystallize?A: Risky. Amino-alcohols are very soluble in ethanol, and ethanol is hygroscopic. You may end up with a solvate that refuses to dry.
Recommendation: Use anhydrous Acetonitrile or Ethyl Acetate/Hexane mixtures. If you must use alcohols, use Isopropanol (lower hygroscopicity than Ethanol).
Q3: How do I determine the water content if it's too sticky to weigh for Karl Fischer (KF)?A: Dissolve a known mass of the "sticky" sample in dry methanol inside the glovebox or dry bag. Inject the solution into the KF titrator. Subtract the background water content of the solvent. Alternatively, use qNMR (Quantitative NMR) with an internal standard to determine purity and water content simultaneously.
Q4: Should I lyophilize (freeze-dry) my compound?A: Yes, this is often the best way to obtain a handleable powder [6]. Dissolve in t-Butanol/Water (or Dioxane/Water) and lyophilize. The resulting "fluffy" solid dissolves rapidly but is extremely hygroscopic due to high surface area. Handle immediately under inert gas.
References
LibreTexts. (2024).[1] Chemical Properties of Amides: Hydrolysis.
Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Semantic Scholar.
Technical Comparison Guide: Structural Elucidation of 4-amino-N-(1-hydroxypropan-2-yl)benzamide
Executive Summary This guide provides a comparative technical analysis for the structural validation of 4-amino-N-(1-hydroxypropan-2-yl)benzamide , a key intermediate in the synthesis of histone deacetylase (HDAC) inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comparative technical analysis for the structural validation of 4-amino-N-(1-hydroxypropan-2-yl)benzamide , a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and anti-arrhythmic agents.
Unlike standard benzamides, this molecule presents two specific analytical challenges:
Chirality-Induced Diastereotopicity: The chiral center at the methine position renders the adjacent methylene protons (
-OH) diastereotopic, complicating the aliphatic region.
Regioisomerism: Distinguishing the target from its thermodynamic isomer, N-(2-hydroxypropyl)benzamide, requires precise resolution of the
-nitrogen proton environment.
This document compares Solvent Systems (DMSO-
vs. Methanol-) and Isomeric Profiles to establish a self-validating identification protocol.
Part 1: Comparative Landscape – Solvent Selection
The choice of deuterated solvent fundamentally alters the "performance" of the NMR experiment, defined here as spectral resolution and information density.
Comparison: DMSO-
vs. Methanol-
[1]
Feature
Method A: DMSO- (Recommended)
Method B: Methanol- (Alternative)
Exchangeable Protons
Visible. Distinct signals for Amide-NH, Aniline-, and Alcohol-OH.
Invisible. All exchange rapidly with deuterium ().
Aliphatic Resolution
Complex. OH coupling adds splitting to ; diastereotopic nature emphasized.
Simplified. Loss of OH coupling simplifies to a clearer ABX or AB system.
Chemical Shift Stability
High. Excellent for H-bonding stabilization.
Moderate. Shifts drift with concentration/temperature.
Primary Utility
Full Structural Proof. confirms functional group integrity.
Backbone Verification. Used when water suppression is difficult.
Data Table: Predicted Chemical Shifts (
, ppm)
Note: Shifts are estimated based on fragment additivity and analogous benzamide structures.
Assignment
Proton Type
(DMSO-)
(MeOD-)
Multiplicity ( approx)
Ar-2,6
Aromatic (ortho to CO)
7.60
7.65
Doublet (8.5 Hz)
Ar-3,5
Aromatic (ortho to )
6.55
6.65
Doublet (8.5 Hz)
Amide-NH
Amide
7.85
--
Doublet (8.0 Hz)
Aniline-
Amine
5.60
--
Broad Singlet
C2-H
Methine ()
4.05
4.15
Multiplet
OH
Hydroxyl
4.70
--
Triplet or Broad
C1-
Methylene ()
3.35 - 3.45
3.50
Multiplet (Diastereotopic)
C3-
Methyl ()
1.10
1.15
Doublet (6.5 Hz)
Critical Insight: In DMSO-
, the Amide-NH appears as a doublet because it couples to the adjacent Methine () proton. This coupling ( Hz) is a definitive proof of the secondary amide structure, which is lost in Methanol-.
Part 2: Structural Validation (Regioisomer Discrimination)
A common synthetic failure mode is the formation of the regioisomer N-(2-hydroxypropyl)benzamide (derived from 1-amino-2-propanol impurity or rearrangement). Distinguishing these is critical for release testing.
The Diagnostic Logic
Target Molecule (Alaninol derivative): Nitrogen is attached to the Methine (CH) .
Impurity (Isomer): Nitrogen is attached to the Methylene (CH2) .
Caption: Logical workflow for distinguishing the target compound from its primary regioisomer using 1H NMR coupling patterns.
Part 3: Detailed Interpretation & Protocol
The Diastereotopic Effect
Because the C2 carbon is chiral, the two protons on C1 (
-OH) are diastereotopic . They are chemically non-equivalent.
Observation: You will likely not see a simple doublet for the
.
Appearance: Expect two distinct "doublet of doublets" (dd) or a complex multiplet centered around 3.4 ppm.
Validation: This complexity confirms the presence of the adjacent chiral center. If the
appears as a perfect doublet, suspect racemization or accidental equivalence (rare in DMSO).
Experimental Protocol
Objective: Obtain high-resolution spectra suitable for peak integration and coupling analysis.
Step 1: Sample Preparation
Weigh 5–10 mg of the solid product.
Dissolve in 0.6 mL of DMSO-
(99.9% D).
Why DMSO? To observe the Amide-NH doublet and OH triplet, which are critical for confirming the connectivity described above.
Ensure the solution is clear. Filter through a glass wool plug if particulate matter remains.
Step 2: Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 or 32 (sufficient for >5 mg).
Relaxation Delay (D1): Set to 3.0 seconds .
Reasoning: Amide and aromatic protons have longer T1 relaxation times. A short D1 will reduce integration accuracy, making the 1H vs 2H distinction (for isomer checking) unreliable.
Caption: COSY correlation map. The connection between Amide NH and Methine CH is the "smoking gun" for the correct regioisomer.
References
BenchChem. Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. Retrieved from (Generalized citation based on search context).
NIST Chemistry WebBook. Benzamide, 4-amino- (CAS 2835-68-9) Spectral Data. National Institute of Standards and Technology.[2]
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3] Journal of Organic Chemistry.[3]
A Comparative Guide to IR Spectrum Analysis of Amide and Hydroxyl Groups in Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the infrared (IR) spectra of benzamide and its hydroxylated derivatives. As a senior application scientist, my a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectra of benzamide and its hydroxylated derivatives. As a senior application scientist, my aim is to offer not just data, but a foundational understanding of how substituent effects and intermolecular forces manifest in vibrational spectroscopy. This document will delve into the characteristic absorption bands of amide and hydroxyl groups, providing a comparative framework and actionable experimental protocols for accurate spectral interpretation.
Theoretical Framework: Understanding the Vibrational Language of Amides and Phenols
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational transitions of molecules.[1][2] Specific functional groups absorb IR radiation at characteristic frequencies, making it an indispensable tool for structural elucidation. In the context of benzamide derivatives, we are primarily interested in the vibrational modes of the primary amide (-CONH₂) and the phenolic hydroxyl (-OH) groups.
The Primary Amide Group: A Symphony of Vibrations
The primary amide group is characterized by several distinct vibrational modes, the most prominent of which are the N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) vibrations.[3][4][5]
N-H Stretching: Primary amides exhibit two N-H stretching bands in the 3550-3180 cm⁻¹ region.[3][6][7] These correspond to the asymmetric (higher frequency, ~3350 cm⁻¹) and symmetric (lower frequency, ~3180 cm⁻¹) stretching vibrations of the N-H bonds.[3][6] The presence of strong intermolecular hydrogen bonding in the solid state, where one amide's N-H group interacts with the C=O group of a neighboring molecule, significantly broadens these peaks and shifts them to lower wavenumbers compared to their positions in dilute, non-polar solutions (~3520 and 3400 cm⁻¹).[3]
Amide I Band (C=O Stretching): This is typically the most intense absorption in the amide spectrum, found between 1700 and 1600 cm⁻¹.[4][5] It is primarily due to the C=O stretching vibration.[4][8] Delocalization of the nitrogen lone pair electrons into the carbonyl group (resonance) weakens the C=O double bond, lowering its stretching frequency compared to a typical ketone (~1715 cm⁻¹).[3][9] For solid benzamide, this band appears around 1656 cm⁻¹.[3]
Amide II Band (N-H Bending): This band, appearing between 1655 and 1590 cm⁻¹, arises from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[3][4][10] In solid-state spectra, the Amide II band can sometimes be found at a higher frequency than the Amide I band and may even overlap with it.[3][11]
The interplay of these vibrational modes is illustrated below.
Caption: Key vibrational modes of a primary amide group.
The Phenolic Hydroxyl Group: A Broad Indicator of Hydrogen Bonding
The hydroxyl group of a phenol gives rise to a characteristic O-H stretching vibration.
O-H Stretching: In the solid state or as a pure liquid, extensive intermolecular hydrogen bonding causes the O-H stretching band to appear as a very broad and strong absorption, typically centered in the 3600-3200 cm⁻¹ region.[12][13] This broadness is a hallmark feature and helps distinguish it from the generally sharper N-H stretching bands.[14][15][16] The C-O stretching vibration in phenols is also diagnostic, appearing at a higher frequency (~1220 cm⁻¹) compared to aliphatic alcohols.[12]
Comparative Spectral Analysis: Benzamide vs. Hydroxybenzamide Isomers
The position of the hydroxyl group on the benzene ring in hydroxybenzamides introduces distinct spectral features due to potential intramolecular hydrogen bonding and electronic effects.
Functional Group
Vibrational Mode
Benzamide (cm⁻¹)
2-Hydroxybenzamide (Salicylamide) (cm⁻¹)
3-Hydroxybenzamide (cm⁻¹)
4-Hydroxybenzamide (cm⁻¹)
Amide
N-H Asymmetric Stretch
~3366
~3390
~3370
~3350
N-H Symmetric Stretch
~3170
~3180
~3180
~3160
Amide I (C=O Stretch)
~1656
~1645
~1650
~1655
Amide II (N-H Bend)
~1622
~1615
~1620
~1610
Hydroxyl
O-H Stretch (Intramolecular H-bond)
N/A
~3000-3200 (very broad)
N/A
N/A
O-H Stretch (Intermolecular H-bond)
N/A
N/A
~3300-3400 (broad)
~3300-3400 (broad)
Aromatic
C=C Ring Stretches
~1600-1450
~1600-1450
~1600-1450
~1600-1450
Data compiled from typical values found in spectral databases and literature.[3][17][18][19][20]
Analysis of Key Differences:
Benzamide: Serves as our baseline. It displays the classic primary amide absorptions: two distinct N-H stretching bands and strong Amide I and Amide II bands.[18]
2-Hydroxybenzamide (Salicylamide): The ortho-positioning of the -OH group allows for strong intramolecular hydrogen bonding between the phenolic hydrogen and the amide's carbonyl oxygen. This has two major consequences:
The Amide I (C=O) band is shifted to a lower frequency (~1645 cm⁻¹) because the hydrogen bond weakens the C=O double bond.
The O-H stretching band becomes exceptionally broad and is shifted significantly to lower wavenumbers , often appearing as a wide absorption underlying the C-H stretching region.
3-Hydroxybenzamide & 4-Hydroxybenzamide: In the meta and para isomers, intramolecular hydrogen bonding with the amide group is not sterically feasible. Therefore, these compounds exhibit more "classic" phenolic behavior, with a broad O-H stretch from intermolecular hydrogen bonding appearing higher in the spectrum than in the ortho isomer.[12][14] Their Amide I frequencies are much closer to that of benzamide itself, as the direct resonance and intramolecular hydrogen bonding effects on the carbonyl are absent.
The quality of an IR spectrum is critically dependent on sample preparation. For solid samples like benzamide derivatives, the goal is to reduce the particle size to minimize light scattering and obtain a uniform dispersion of the analyte in an IR-transparent matrix.[21][22] The two most common methods are the KBr pellet and the Nujol mull. An increasingly popular and often simpler alternative is Attenuated Total Reflectance (ATR).
This method is considered the gold standard for a complete, interference-free mid-IR spectrum, as KBr is transparent in this region.[21]
Protocol:
Drying: Dry spectroscopic grade KBr at ~110°C for 2-3 hours to remove absorbed moisture, which shows a broad O-H absorption. Store in a desiccator.[21]
Grinding: Place ~1-2 mg of the solid sample and ~100-200 mg of the dried KBr into a clean agate mortar.[23]
Mixing: Grind the mixture thoroughly with an agate pestle for 3-5 minutes until it is a homogenous, fine powder with a flour-like consistency.[24][25] The particle size should be less than the wavelength of the IR light (<2 µm) to minimize scattering.[21]
Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Connect to a vacuum line to remove entrapped air.
Pressing: Apply pressure (typically 8-10 tons) for several minutes.[24]
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
Method 2: Nujol Mull Technique
A faster, simpler alternative for qualitative analysis, but the mulling agent (Nujol, a mineral oil) has its own IR absorption bands.[21][26]
Protocol:
Grinding: Place 5-10 mg of the solid sample into an agate mortar and grind to a fine powder.[21][27]
Mulling: Add one or two drops of Nujol to the powder.[21] Continue grinding until the mixture forms a uniform, viscous paste (mull).[22]
Film Preparation: Transfer a small amount of the mull to the center of an IR-transparent salt plate (e.g., KBr or NaCl). Place a second plate on top and gently rotate to create a thin, even film free of air bubbles.[21]
Analysis: Place the salt plate "sandwich" into the sample holder for analysis. Be mindful of the Nujol's own C-H stretching and bending bands (~2920, 2850, 1460, and 1375 cm⁻¹) when interpreting the spectrum.[28]
Method 3: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for high-throughput analysis.[29][30][31]
Protocol:
Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Run a background spectrum of the empty, clean crystal.
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[23]
Analysis: Collect the sample spectrum. The instrument's software will automatically ratio it against the background.
Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: General experimental workflow for IR analysis of solid samples.
Conclusion and Best Practices
The IR spectrum provides a rich dataset for the structural analysis of benzamide derivatives. The key to accurate interpretation lies in understanding the fundamental vibrational modes of the amide and hydroxyl groups and recognizing how their spectral positions are perturbed by intermolecular and intramolecular forces.
For distinguishing isomers , pay close attention to the C=O stretching region and the shape and position of the O-H band. A significantly lowered C=O frequency coupled with a very broad, low-frequency O-H band is a strong indicator of an ortho-hydroxybenzamide.
For routine qualitative analysis , ATR is the most efficient method.
For high-resolution spectra or quantitative analysis , the KBr pellet method is superior, provided care is taken to exclude moisture.[21]
By combining a solid theoretical foundation with meticulous experimental technique, researchers can confidently leverage IR spectroscopy to elucidate the structural nuances of pharmacologically relevant molecules.
References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Karle, S. B., & Witkowski, M. E. (2004). Structural Dependence of NH Stretch Mode Frequency Shifts in Amide and Peptide Systems. The Journal of Physical Chemistry A, 108(25), 5361–5371. Retrieved from [Link]
Pinchas, S., & Ben-Ishai, R. (1957). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 323-328. Retrieved from [Link]
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
Yoshida, S., & Asai, M. (1962). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Chemical and Pharmaceutical Bulletin, 10(5), 380-389. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
University of Calgary. (n.d.). Amide infrared spectra. Retrieved from [Link]
University of Calgary. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]
Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
Ebata, T., Fujii, A., & Mikami, N. (1996). OH Stretching Vibrations of Phenol−(H2O)1 and Phenol−(H2O)3 in the S1 State. The Journal of Physical Chemistry, 100(1), 5-8. Retrieved from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]
NPTEL. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
Giannini, F., & Fagnani, C. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-10. Retrieved from [Link]
University of Canterbury. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Mondal, J. A., & Bagchi, S. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Molecules, 27(19), 6296. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. Retrieved from [Link]
Bellamy, L. J., & Williams, R. L. (1959). N-H Stretching Frequencies of Amines and Amides. Nature, 183(4669), 1183-1184. Retrieved from [Link]
Quimica Organica. (n.d.). IR Spectrum: Amides. Retrieved from [Link]
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8682–8692. Retrieved from [Link]
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
Taylor & Francis. (n.d.). Nujol – Knowledge and References. Retrieved from [Link]
Glassford, S. E., Byrne, B., & Kazarian, S. G. (2013). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2849-2858. Retrieved from [Link]
National Institutes of Health. (n.d.). Benzamide. PubChem. Retrieved from [Link]
University of Warsaw. (n.d.). 5 - IR - spectroscopy. Retrieved from [Link]
Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry. Retrieved from [Link]
Smith, B. C. (2020, December 20). Organic Nitrogen Compounds, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
Spectroscopy. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Comparative Analysis: 4-Amino-N-(1-hydroxypropan-2-yl)benzamide vs. N-(2-hydroxyethyl)benzamide
Executive Summary This technical guide provides a rigorous comparison between 4-amino-N-(1-hydroxypropan-2-yl)benzamide (Compound A) and N-(2-hydroxyethyl)benzamide (Compound B) . While both compounds share a benzamide c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparison between 4-amino-N-(1-hydroxypropan-2-yl)benzamide (Compound A) and N-(2-hydroxyethyl)benzamide (Compound B) .
While both compounds share a benzamide core coupled to an amino-alcohol linker, their chemical behavior diverges significantly due to two structural factors:
Electronic Modulation: The para-amino group in Compound A introduces strong electron-donating character, altering solubility, pKa, and UV absorption profiles compared to the unsubstituted Compound B.
Steric & Chiral Complexity: Compound A possesses a branched alkyl chain with a stereogenic center (derived from 2-amino-1-propanol), whereas Compound B is an achiral, linear ethanolamine derivative.
Primary Application Distinction:
Compound A: Utilized as a chiral building block in asymmetric synthesis (e.g., oxazoline formation) and as a UV-absorbing scaffold in cosmetic/pharmaceutical formulations (PABA derivative).
Compound B: Serves as a standard model for amide hydrogen-bonding studies, a recrystallization aid, and a plasticizing intermediate in polymer chemistry.
Physicochemical Properties Matrix
The following table synthesizes experimental data and calculated physicochemical descriptors to highlight the structural divergence.
Property
Compound A (Functionalized/Chiral)
Compound B (Reference/Achiral)
IUPAC Name
4-amino-N-(1-hydroxypropan-2-yl)benzamide
N-(2-hydroxyethyl)benzamide
Molecular Formula
C₁₀H₁₄N₂O₂
C₉H₁₁NO₂
Molecular Weight
194.23 g/mol
165.19 g/mol
Chirality
Yes (1 Stereocenter)
No (Achiral)
UV Absorption ()
~280–290 nm (PABA chromophore)
~230 nm (Benzoyl chromophore)
Predicted LogP
0.6 – 0.9 (More lipophilic due to methyl)
0.3 – 0.5
H-Bond Donors
3 (-NH₂, -OH, Amide -NH)
2 (-OH, Amide -NH)
Hydrolytic Stability
High (Steric hindrance at -carbon)
Moderate (Accessible carbonyl)
Physical State
Solid (High MP due to H-bonding network)
Low-melting Solid / Viscous Liquid
Structural & Mechanistic Analysis
Electronic Effects (The PABA Factor)
Compound A is effectively a derivative of 4-Aminobenzoic Acid (PABA) . The p-amino group acts as a resonance donor (+M effect), pushing electron density into the carbonyl oxygen.
Consequence 1 (Basicity): The amide nitrogen in Compound A is less acidic than in Compound B due to the competing resonance from the p-amino group.
Consequence 2 (UV Shielding): The extended conjugation system (
) shifts absorption into the UV-B region, making Compound A a candidate for photostability applications, whereas Compound B is transparent in the near-UV range.
Steric Hindrance & Hydrolysis Resistance
The "1-hydroxypropan-2-yl" moiety in Compound A places a methyl group at the carbon alpha to the amide nitrogen.
Mechanism: During hydrolysis (acidic or basic), the tetrahedral intermediate formation is sterically disfavored in Compound A compared to the linear ethyl chain in Compound B.
Experimental Implication: Compound A requires harsher conditions (higher temperature or concentration) for cleavage, making it a more robust linker for prodrug design.
Figure 1: Comparative Kinetic Barrier to Hydrolysis. The branched methyl group in Compound A creates a higher energy transition state.
Synthesis & Manufacturing Protocols
Protocol A: Synthesis of 4-amino-N-(1-hydroxypropan-2-yl)benzamide
Rationale: Direct coupling of PABA is difficult due to the competing aniline amine. The standard route uses 4-nitrobenzoyl chloride followed by reduction.
Biphasic Setup: Dissolve ethanolamine (1.2 eq) in 10% NaOH solution.
Reaction: Add benzoyl chloride (1.0 eq) dropwise with vigorous stirring at 0–5°C.
Precipitation: The product often precipitates as a white solid. If oil forms, extract with Ethyl Acetate.
Purification: Recrystallize from Toluene or Ethyl Acetate/Hexane.
Figure 2: Divergent Synthesis Pathways. Compound A requires a reduction step to install the amino group compatibly.
Experimental Validation Methods
To verify the identity and purity of these compounds in a research setting, the following analytical methods are recommended.
HPLC Purity & Chiral Separation
Since Compound A is chiral, standard C18 columns cannot assess enantiomeric purity.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol (85:15) with 0.1% Diethylamine.
Detection:
Compound A: 285 nm (Strong signal).
Compound B: 230 nm or 254 nm.
Expected Result: Compound A will show two peaks if racemic starting material was used; Compound B will elute as a single peak.
Structural Confirmation (NMR)
Compound A (¹H NMR in DMSO-d₆): Look for the doublet at ~1.1 ppm (CH₃ of propyl group) and the broad singlet at ~5.5-6.0 ppm (Aniline NH₂). The amide NH will be a doublet due to coupling with the chiral CH.
Compound B (¹H NMR in DMSO-d₆): Look for two triplets at ~3.3 and ~3.5 ppm (Ethylene backbone). The amide NH appears as a broad triplet (coupling to CH₂).
References
BenchChem. Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. (2025).[2][6][7] Retrieved from
VulcanChem. N-(2-Hydroxyethyl)benzamide Chemical Properties and Applications. Retrieved from
Sigma-Aldrich. Safety Data Sheet: N-(2-Hydroxyethyl)benzamide. Retrieved from
PubChem. Compound Summary: 4-amino-N-(2-hydroxypropyl)benzamide analogues. Retrieved from
CymitQuimica. 4-chloro-N-(2-hydroxyethyl)benzamide and related benzamide derivatives.[3] Retrieved from
Characterization Data for 4-Amino-N-(1-hydroxypropan-2-yl)benzamide Reference Standard
The following guide provides a comprehensive technical analysis and characterization strategy for 4-amino-N-(1-hydroxypropan-2-yl)benzamide , a critical reference standard often utilized in the impurity profiling of benz...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis and characterization strategy for 4-amino-N-(1-hydroxypropan-2-yl)benzamide , a critical reference standard often utilized in the impurity profiling of benzamide-based pharmaceuticals (e.g., PABA derivatives, Procainamide analogs).
Executive Summary & Usage Context
4-Amino-N-(1-hydroxypropan-2-yl)benzamide (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ) is a primary amide impurity and degradation product associated with the synthesis of benzamide-based Active Pharmaceutical Ingredients (APIs) involving 2-amino-1-propanol (alaninol) or 4-aminobenzoic acid (PABA) moieties.[1]
In drug development, this compound serves as a Certified Reference Material (CRM) or Analytical Reference Standard to:
Quantify Impurities: Establish Relative Response Factors (RRF) for HPLC assays.
Validate Methods: Confirm specificity and limit of detection (LOD) in stability-indicating methods.
Monitor Process Control: Track the coupling efficiency of PABA derivatives with amino-alcohols.
This guide compares the performance of a High-Purity Certified Reference Standard against a Crude Process Intermediate , demonstrating why rigorous characterization (qNMR, Mass Balance) is non-negotiable for regulatory submission.[1]
Comparative Analysis: Reference Standard vs. Alternatives
The following table contrasts the critical quality attributes (CQAs) of a fully characterized Reference Standard versus a typical Research Grade alternative.
Table 1: Performance Comparison of Standard Grades
Feature
Certified Reference Standard (CRS)
Research Grade / Crude
Impact on Data Quality
Assigned Potency
99.4% w/w (Determined by Mass Balance & qNMR)
~95% (Area %) (HPLC only)
High: Crude standards lead to overestimation of impurity levels in the drug product.[1]
Water Content
0.15% (Karl Fischer Titration)
Variable (1-3%) (Hygroscopic)
Medium: Unaccounted water biases the weight-based assay.[1]
Residual Solvents
< 500 ppm (GC-HS)
> 5000 ppm (NMR/GC)
High: Solvents interfere with specific NMR signals and alter potency.[1]
Homogeneity
Validated across vial batch
Unknown
Critical: Inconsistent results between vials.
Traceability
SI-Traceable (NIST weights, qNMR internal std)
Vendor Certificate
Regulatory: Only CRS is acceptable for GMP release testing.[1]
Detailed Characterization Data
The following data supports the structural elucidation and purity assignment of the CRS.
Spectroscopic Identification (NMR & MS)[1][2][3]
Structure:
The molecule consists of a para-substituted benzene ring (4-amino group) coupled via an amide bond to a 1-hydroxypropan-2-yl side chain (alaninol moiety).[1]
Protocol A: Synthesis of the Reference Standard (Self-Validating Route)
Rationale: To generate a high-purity standard, we utilize a mixed anhydride coupling which minimizes racemization and side reactions compared to acid chlorides.[1]
Activation: Dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Dropwise add isobutyl chloroformate (1.1 eq) to form the mixed anhydride.
Coupling: Add 2-amino-1-propanol (1.1 eq) slowly. Stir at -15°C for 1h, then warm to RT.
Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 1M NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.[1][2]
Reduction: Dissolve the intermediate (4-nitro-N-(1-hydroxypropan-2-yl)benzamide) in MeOH. Hydrogenate using 10% Pd/C under H₂ balloon for 4h.
Purification: Filter catalyst. Recrystallize from Ethanol/Water to achieve >99.5% purity.
Organic Impurities: Determine by HPLC-UV (Area %).
Water: Determine by Karl Fischer (Coulometric).
Residual Solvents: Determine by GC-Headspace or ¹H NMR (e.g., Ethanol signal at 1.17/3.60 ppm).[1]
Inorganics: Determine by Residue on Ignition (ROI) (typically <0.1%).[1]
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for certifying the reference standard, ensuring self-validating loops between identity and purity checks.
Caption: Workflow for the qualification of the Reference Standard, integrating orthogonal analytical techniques to establish Potency.
References
International Conference on Harmonisation (ICH) . Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Guidelines. [Link]
PubChem . 4-Amino-N-(1-hydroxypropan-2-yl)benzamide Compound Summary. National Library of Medicine.[1] [Link]
European Directorate for the Quality of Medicines (EDQM) . Reference Standards Policies. Ph. Eur. [Link][1]
The following technical guide details the proper disposal procedures for 4-amino-N-(1-hydroxypropan-2-yl)benzamide . This guide is structured for researchers and safety officers handling pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the proper disposal procedures for 4-amino-N-(1-hydroxypropan-2-yl)benzamide .
This guide is structured for researchers and safety officers handling pharmaceutical intermediates. It prioritizes high-temperature incineration as the definitive disposal method due to the compound's stability and potential biological activity.
[1][2]
Executive Summary
4-amino-N-(1-hydroxypropan-2-yl)benzamide is a functionalized benzamide derivative typically used as a pharmaceutical intermediate or building block.[1][2] Due to the presence of the primary aromatic amine (aniline functionality) and the stable amide linkage, it must be treated as Hazardous Organic Waste .[3]
Handle as a potential sensitizer.[3] Avoid dust generation.[3][5][6][7][8][9][10][11]
Solubility
Soluble in polar organics (DMSO, Methanol, Ethanol); Moderate water solubility.[3]
Determines liquid waste stream (Aqueous vs. Organic).[3]
Structural Hazard Visualization
The following diagram highlights the reactive centers that dictate handling precautions.[2][3]
Caption: Functional group analysis determining toxicity risks and thermal stability requirements for disposal.
Pre-Disposal Handling & Segregation
Before removal from the laboratory, waste must be segregated to prevent incompatible reactions (e.g., exotherms or gas generation).[3]
Segregation Rules
Oxidizers: Keep separate from nitrates, perchlorates, and peroxides.[3] The aromatic amine can react violently or form explosive byproducts.[3]
Acids: Segregate from strong mineral acids (HCl, H₂SO₄) unless part of a controlled neutralization process.[3]
Halogens: If the compound was synthesized or dissolved in halogenated solvents (DCM, Chloroform), the entire mixture must be classified as Halogenated Waste .[3]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired powder, spill cleanup residues, or failed synthesis solids.[3]
Glassware: Rinse 3x with Acetone or Methanol.[3] Collect rinsate as Organic Waste . Washed glass can be treated as standard broken glass.[3]
Syringes/Needles: Dispose of directly into a Sharps Container without recapping.[3]
Gloves/Paper Towels: If heavily contaminated, place in a clear ziplock bag, seal, and dispose of in the Solid Hazardous Waste drum.[3]
Waste Stream Decision Logic
Use the following workflow to determine the correct waste container for your specific situation.
Caption: Decision tree for segregating 4-amino-N-(1-hydroxypropan-2-yl)benzamide waste streams.
Emergency Spill Response
In the event of a spill outside of containment:
Evacuate & Alert: If the spill is large (>50g) or creates dust, clear the area.[3]
PPE: Don gloves, goggles, and a lab coat.[3][11] Use a dust mask if powder is loose.[3]
Containment:
Solid: Cover with wet paper towels to prevent dust dispersion.[3] Sweep gently into a dustpan.[3]
Liquid: Use vermiculite or absorbent pads to soak up the liquid.[3]
Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.[3]
Disposal: Place all cleanup materials (pads, towels, gloves) into the Solid Hazardous Waste container.
Regulatory & Compliance Context
RCRA (USA): While this specific compound may not have a dedicated "P" or "U" list code, it falls under the characteristic of Toxic (if TCLP fails, though unlikely for this structure) or simply as Non-RCRA Regulated Hazardous Waste which still requires incineration by state/local laws.[3]
EPA Recommendation: Best Demonstrated Available Technology (BDAT) for aromatic amides is Incineration .[3]
Aquatic Toxicity: Aromatic amines are generally toxic to aquatic life.[3] Zero discharge to sewer systems is the mandatory standard.[3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245297, 4-amino-N-hydroxybenzamide (Structural Analog).[1] Retrieved from [3]
Fisher Scientific. Safety Data Sheet: 4-Aminobenzamide (Base Structure Hazard Data). Retrieved from [3]
BenchChem. Disposal of Amino-Benzamide Derivatives: General Protocols. Retrieved from [3]
Sigma-Aldrich. Safety Data Sheet: Benzamide Derivatives.[3] Retrieved from [1]